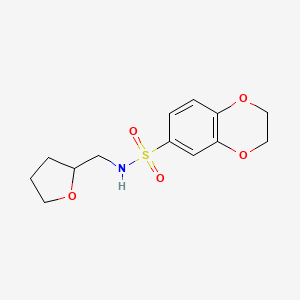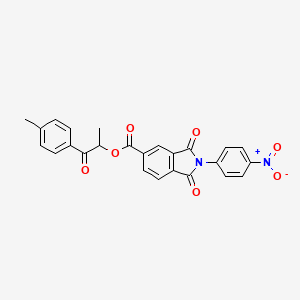![molecular formula C19H18ClNO2 B3932799 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline](/img/structure/B3932799.png)
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline
説明
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential in scientific research applications. This compound is a quinoline derivative with a unique structure that makes it highly desirable for use in various research fields.
作用機序
The mechanism of action of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline involves its interaction with various cellular targets, including DNA, enzymes, and signaling pathways. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline also inhibits the activity of protein kinase C, an enzyme that is involved in various cellular signaling pathways. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has also been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to reduce the production of reactive oxygen species and inflammatory cytokines, and to activate the Nrf2-ARE signaling pathway.
実験室実験の利点と制限
One of the main advantages of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is its potent anticancer activity against various cancer cell lines. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to exhibit low toxicity to normal cells, making it a promising candidate for cancer therapy. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline also exhibits neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the main limitations of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is its complex synthesis method, which requires careful handling of the reagents and precise control of the reaction conditions. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline also exhibits poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for further research on 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline. One direction is to explore the potential of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline as a cancer therapy in vivo. Another direction is to investigate the neuroprotective effects of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline in animal models of neurodegenerative diseases. Further research is also needed to optimize the synthesis method of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline and to develop more efficient methods for its delivery and administration.
Conclusion:
In conclusion, 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline exhibits potent anticancer activity and neuroprotective effects, making it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to explore the full potential of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline and to optimize its use in scientific research.
科学的研究の応用
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been extensively studied for its potential applications in various scientific research fields. One of the main applications of 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline is in the field of cancer research. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis.
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has also been studied for its potential applications in the field of neuroscience. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline has been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation. 8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline works by reducing the production of reactive oxygen species and inflammatory cytokines, and by activating the Nrf2-ARE signaling pathway.
特性
IUPAC Name |
8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-13-16(20)8-9-17(14)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMSFLPBIQDWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3932722.png)
![N-{3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3932730.png)
![3-chloro-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932734.png)
![(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932756.png)

![3,4,5-triethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932764.png)
![1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932775.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3932781.png)
![1-acetyl-17-(4-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932794.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3932797.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3932805.png)
